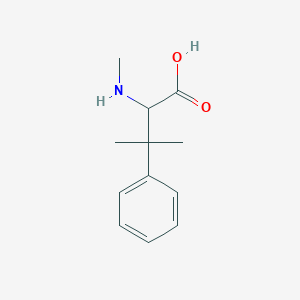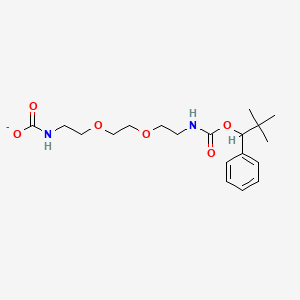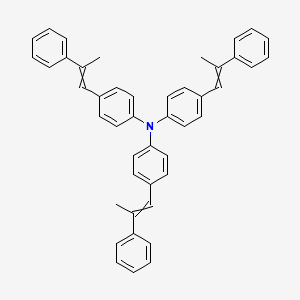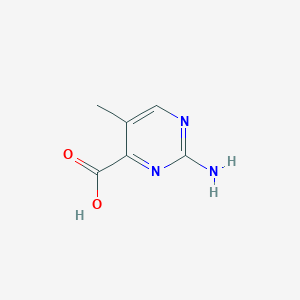![molecular formula C14H16N4O B12518796 N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine CAS No. 652154-86-4](/img/structure/B12518796.png)
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine: is a synthetic organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a dimethylamino group, and a prop-2-en-1-yloxy group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using prop-2-en-1-ol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring or the phenyl group, leading to the formation of reduced triazine derivatives or phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazine derivatives, reduced phenyl derivatives.
Substitution: Substituted triazine derivatives, substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Drug Development: It can be explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: The compound can be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activities. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-4-phenyl-1,3,5-triazin-2-amine: Similar structure but lacks the prop-2-en-1-yloxy group.
N,N-Dimethyl-4-phenyl-6-methoxy-1,3,5-triazin-2-amine: Similar structure but has a methoxy group instead of the prop-2-en-1-yloxy group.
N,N-Dimethyl-4-phenyl-6-ethoxy-1,3,5-triazin-2-amine: Similar structure but has an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness: N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine is unique due to the presence of the prop-2-en-1-yloxy group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
652154-86-4 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N,N-dimethyl-4-phenyl-6-prop-2-enoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-4-10-19-14-16-12(11-8-6-5-7-9-11)15-13(17-14)18(2)3/h4-9H,1,10H2,2-3H3 |
Clé InChI |
CTUGDQLJYFKCKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


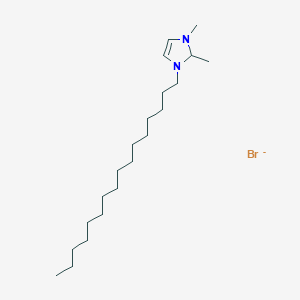

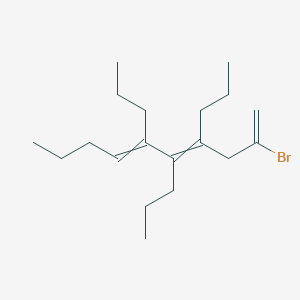
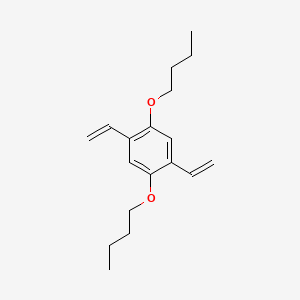
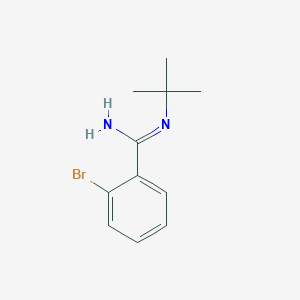
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
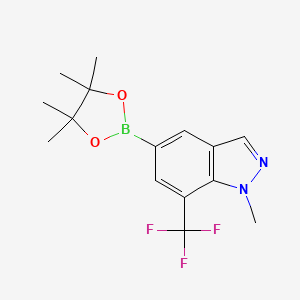
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
